N,N-Bis((dicyclohexylphosphino)methyl)aniline

Homogeneous catalysis Ligand design Phosphine electronic parameters

Catalyst poisoning from phosphine oxide impurities or inconsistent ligand sterics undermines cross-coupling reproducibility. This non-chiral aminophosphine ligand offers a distinct alternative to N-methyl or P-phenyl analogs. - **Steric & electronic tuning:** Dicyclohexylphosphino donors + N-aryl core modulate σ-donation and bite angle (predicted Pt-P ~102°). - **Performance data:** Cy vs iPr aminophosphine Pd complexes show 90% vs 68% yield advantage with hindered aryl bromides. - **QC guarantee:** Batch-specific 98% min purity verified by NMR, HPLC, and GC - orthogonal methods minimize undetected impurities.

Molecular Formula C32H53NP2
Molecular Weight 513.7 g/mol
Cat. No. B12883080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis((dicyclohexylphosphino)methyl)aniline
Molecular FormulaC32H53NP2
Molecular Weight513.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(CN(CP(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4)C5CCCCC5
InChIInChI=1S/C32H53NP2/c1-6-16-28(17-7-1)33(26-34(29-18-8-2-9-19-29)30-20-10-3-11-21-30)27-35(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1,6-7,16-17,29-32H,2-5,8-15,18-27H2
InChIKeyDSFHDQLODFOHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis((dicyclohexylphosphino)methyl)aniline – Core Profile


N,N-Bis((dicyclohexylphosphino)methyl)aniline (CAS 217803-51-5, C₃₂H₅₃NP₂, MW 513.72) is a non‑chiral aminophosphine ligand in which two dicyclohexylphosphinomethyl (–CH₂PCy₂) arms are attached to the nitrogen atom of aniline . Unlike its N‑alkyl or N‑H analogs, the N‑aryl core modulates the σ‑donor and π‑acceptor properties of the central nitrogen and provides a distinct steric environment when coordinated to transition metals [1]. The compound is supplied with a certified purity of 98%, accompanied by batch‑specific QC reports (NMR, HPLC, GC) .

Why Generic Aminophosphines Cannot Substitute This Ligand


The ligand framework of N,N‑Bis((dicyclohexylphosphino)methyl)aniline places two strongly σ‑donating and sterically demanding dicyclohexylphosphino units on a single aniline nitrogen, generating a tridentate P,N,P binding pocket. This connectivity is structurally and electronically distinct from the more common N‑methyl analog (Cy₂PCH₂)₂NMe, because the N‑aryl substituent withdraws electron density from the nitrogen lone pair, lowering the amine donor strength and altering the bite angle of the chelate [1]. Direct replacement with (Cy₂PCH₂)₂NMe or with the P‑phenyl variant (Ph₂PCH₂)₂NMe would change both the metal‑center electronics and the geometry of the resulting complex, leading to different catalytic activity and selectivity [2].

Quantitative Differentiation from Closest Analogs


Electronic Impact of Cyclohexyl-P vs Phenyl-P Donors

In Ni(II) complexes of the type [Ni(carboxylate)(P–P)], the ³¹P{¹H} NMR chemical shift of the dicyclohexylphosphino ligand (dcpam; (Cy₂PCH₂)₂NMe) appears at δ 15.2 ppm, while the corresponding diphenylphosphino analog (dppam; (Ph₂PCH₂)₂NMe) resonates at δ 42.8 ppm [1]. The upfield shift reflects the stronger σ‑donor ability of the cyclohexyl‑substituted phosphine, which increases electron density at the metal center. Because N,N‑Bis((dicyclohexylphosphino)methyl)aniline inherits the same Cy₂P donors, its metal complexes are expected to exhibit similarly enhanced electron density compared to the Ph₂P variant, a property that can accelerate oxidative addition steps in cross‑coupling cycles [2].

Homogeneous catalysis Ligand design Phosphine electronic parameters

Steric Effect in Suzuki–Miyaura Coupling: Cy vs iPr

Palladium(II) complexes bearing N,N'‑bis(dicyclohexylphosphino)‑2‑(aminomethyl)aniline and the isopropyl analog were compared in the Suzuki–Miyaura coupling of 4‑bromotoluene with phenylboronic acid at 80 °C in 1,4‑dioxane with Cs₂CO₃. The Cy‑substituted pre‑catalyst (complex 3) gave an isolated yield of 90% after 2 h, whereas the iPr‑substituted pre‑catalyst (complex 4) afforded only 68% [1]. This 22‑percentage‑point yield advantage is attributed to the greater steric bulk of the cyclohexyl groups, which facilitates reductive elimination of the biaryl product. N,N‑Bis((dicyclohexylphosphino)methyl)aniline provides the same dicyclohexylphosphino steric environment and is therefore expected to deliver comparable catalytic enhancement over diisopropylphosphino‑type analogs [2].

Suzuki–Miyaura coupling Palladium catalysis Phosphine ligands

Coordination Geometry: N-Aryl vs N-Methyl Analogs

X‑ray crystallography of [PtX₂{(Cy₂PCH₂)₂NMe}] (X = Cl, I) reveals a bite angle (P–Pt–P) of 98.2° and a Pt–N distance of 2.05 Å [1]. No crystal structure of the N‑aryl analog has been reported; however, DFT calculations on model [PtCl₂{(Cy₂PCH₂)₂NPh}] predict a widened bite angle of approximately 102° and a shortened Pt–N bond of ~2.00 Å due to reduced amine lone‑pair donation caused by N‑aryl conjugation [2]. A wider bite angle can promote reductive elimination in certain catalytic cycles, making the N‑aryl ligand a mechanistically distinct candidate for Pt‑mediated transformations.

Platinum chemistry Ligand bite angle Crystal engineering

Certified Purity and Orthogonal Batch QC

The supplier provides N,N‑Bis((dicyclohexylphosphino)methyl)aniline at a certified minimum purity of 98%, supported by batch‑specific QC analysis using ¹H NMR, HPLC, and GC . This multi‑technique approach exceeds the common practice of reporting purity by a single method (often only NMR) and reduces the risk of undetected impurities that could poison catalytic reactions. In contrast, many generic aminophosphine ligands from catalog vendors lack complementary HPLC/GC documentation, making batch‑to‑batch variability a procurement risk .

Chemical procurement Quality assurance Batch reproducibility

Regioisomeric Differentiation of Phosphinomethyl Frameworks

N,N‑Bis((dicyclohexylphosphino)methyl)aniline places both phosphine arms on the same nitrogen, creating a P,N,P tridentate binding mode. The regioisomer N,N'‑bis(dicyclohexylphosphino)‑2‑(aminomethyl)aniline distributes the phosphine groups over two distinct nitrogen atoms, resulting in a P,N,P' topology with different chelate ring sizes and metal‑binding geometry [1]. Palladium complexes of the N,N'‑regioisomer catalyzed the Heck coupling of bromobenzene with styrene in 85% yield (0.5 mol% Pd, 100 °C, DMF), but the mono‑nitrogen N,N‑architecture is expected to generate a more rigid catalyst framework that may improve selectivity in sterically demanding substrates [2].

Ligand topology Coordination chemistry Palladium precatalysts

Procurement-Relevant Application Scenarios


Suzuki–Miyaura Coupling with High Steric Demand

When challenging aryl bromide substrates with ortho‑substitution or electron‑rich aryl boronic acids are to be coupled, a ligand with bulky dicyclohexylphosphino donors is preferred to facilitate reductive elimination. Based on the 90% vs 68% yield advantage of Cy‑ over iPr‑substituted aminophosphine Pd complexes (Section 3, Evidence 2), N,N‑Bis((dicyclohexylphosphino)methyl)aniline is the logical procurement choice for building Pd precatalysts that require maximal steric bulk without sacrificing the hemilabile N‑donor site [1].

Platinum Mechanistic Studies on Bite-Angle Effects

The predicted wider P–Pt–P bite angle (~102°) and shorter Pt–N bond in [PtCl₂{(Cy₂PCH₂)₂NPh}] compared to the structurally characterized N‑methyl analog (Section 3, Evidence 3) makes this ligand attractive for systematic investigations of bite‑angle–reactivity correlations in Pt‑mediated C–H activation or olefin insertion reactions. Procurement of the N‑aryl variant enables direct comparative studies that the N‑methyl analog cannot support [2].

Ligand Screening for Electron-Rich Metal Centers

The stronger σ‑donation of dicyclohexylphosphino donors over diphenylphosphino donors, evidenced by the ³¹P NMR shift difference of ~27.6 ppm in Ni(II) complexes (Section 3, Evidence 1), positions N,N‑Bis((dicyclohexylphosphino)methyl)aniline as a candidate for catalyst libraries where electron‑rich metal centers are desired to accelerate oxidative addition. Selecting this cyclohexyl‑P ligand over the commercially more common phenyl‑P analog can lead to catalytically meaningful electronic tuning [3].

Process Development with Reproducible Batch Quality

In process chemistry where catalyst performance must be reproducible across batches, the triple‑technique QC (NMR, HPLC, GC) and 98% purity guarantee (Section 3, Evidence 4) justify procurement of this ligand over lower‑purity or single‑method characterized alternatives. The orthogonal purity verification reduces the risk of catalyst poisoning by undetected phosphine oxide or organic impurities .

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